3-Fluoro-4,5-dihydroxybenzoyl chloride
Description
Properties
CAS No. |
119735-22-7 |
|---|---|
Molecular Formula |
C7H4ClFO3 |
Molecular Weight |
190.554 |
IUPAC Name |
3-fluoro-4,5-dihydroxybenzoyl chloride |
InChI |
InChI=1S/C7H4ClFO3/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,10-11H |
InChI Key |
HQAGRLYXSYXSNQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)F)C(=O)Cl |
Synonyms |
Benzoyl chloride, 3-fluoro-4,5-dihydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Reactivity
Key Observations :
- Hydroxyl groups in the target compound increase acidity and solubility compared to methoxy or trifluoromethyl analogs .
- Fluorine substituents in all compounds enhance electrophilicity, but trifluoromethyl groups (CF₃) in 3-Chloro-5-(trifluoromethyl)benzoyl chloride provide greater steric bulk and lipophilicity .
- Acyl fluorides (e.g., 3-Chloro-2,4,5-trifluorobenzoyl fluoride) exhibit higher reactivity than chlorides due to better leaving-group ability of fluoride .
Physical and Chemical Properties
*Hydroxyl groups enable solubility but may react with acyl chloride under aqueous conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Fluoro-4,5-dihydroxybenzoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves converting the corresponding benzoic acid derivative to the acyl chloride using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For moisture-sensitive reactions, refluxing in inert solvents (e.g., dichloromethane) under anhydrous conditions is critical. Stoichiometric ratios (e.g., 1:2 for benzoic acid to SOCl₂) and reaction duration (6–12 hours) significantly impact yield . Purification via vacuum distillation or column chromatography is recommended to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can hydroxyl groups be distinguished in NMR analysis?
- Methodological Answer :
- FT-IR : Confirm the acyl chloride C=O stretch near 1770–1810 cm⁻¹ and hydroxyl (-OH) stretches at 3200–3600 cm⁻¹.
- ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (~δ 10–12 ppm in DMSO-d₆) but may exchange with D₂O. Fluorine substituents cause splitting patterns in adjacent protons.
- LC-MS : Verify molecular ion peaks and chlorine/fluorine isotopic patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use glove boxes or Schlenk lines for moisture-sensitive reactions.
- Avoid inhalation/contact; employ fume hoods and PPE (nitrile gloves, lab coat).
- In case of exposure, rinse with copious water and seek immediate medical attention. Contaminated equipment must be deactivated with ethanol/water mixtures before disposal .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., fluorine, hydroxyl) influence the reactivity of benzoyl chlorides in nucleophilic acyl substitution?
- Methodological Answer : Fluorine and hydroxyl groups increase electrophilicity at the carbonyl carbon by destabilizing the intermediate tetrahedral adduct. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but also increases hydrolysis susceptibility. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify rate constants under varying pH and solvent conditions .
Q. What strategies mitigate competing hydrolysis during coupling reactions involving this compound in aqueous media?
- Methodological Answer :
- Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge water.
- Employ coupling agents like DCC (dicyclohexylcarbodiimide) to activate the acyl chloride in situ.
- Optimize reaction temperature (0–5°C slows hydrolysis) and stoichiometry (excess nucleophile) .
Q. How can researchers resolve discrepancies in reported catalytic efficiencies for Suzuki-Miyaura cross-couplings using this compound derivatives?
- Methodological Answer :
- Control experiments : Compare catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), base strength (K₂CO₃ vs. Cs₂CO₃), and solvent polarity.
- Kinetic profiling : Use HPLC or GC-MS to track intermediate formation and side products.
- Computational modeling : DFT studies can elucidate electronic effects of substituents on oxidative addition/reductive elimination steps .
Q. What methodological considerations apply when using this compound to probe enzyme-substrate interactions in fluorinated drug discovery?
- Methodological Answer :
- Fluorine labeling : Use ¹⁹F NMR to track metabolic stability or binding kinetics.
- Crystallography : Co-crystallize target enzymes (e.g., hydrolases) with acylated intermediates to resolve active-site interactions.
- Activity assays : Compare IC₅₀ values against non-fluorinated analogs to quantify fluorine’s electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
